molecular formula C13H10ClFS B7998277 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene CAS No. 1443331-25-6

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene

Cat. No.: B7998277
CAS No.: 1443331-25-6
M. Wt: 252.73 g/mol
InChI Key: OBIMTZNVUPYRIL-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and a phenylsulfanylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and fluorine under specific conditions . The phenylsulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile attacks the benzene ring, replacing a leaving group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and the introduction of the phenylsulfanylmethyl group through controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:

Properties

IUPAC Name

2-chloro-1-fluoro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-12-8-10(6-7-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIMTZNVUPYRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229720
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443331-25-6
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443331-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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